3-(5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)PYRIDINE
Overview
Description
3-(5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)PYRIDINE: is a heterocyclic compound that features a tetrazole ring fused with a pyridine ring, and a bromophenylmethylsulfanyl group attached to the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)PYRIDINE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Bromophenylmethylsulfanyl Group: This step involves the reaction of the tetrazole intermediate with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Pyridine Ring: The final step involves the cyclization of the intermediate with a suitable pyridine precursor under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the tetrazole ring, leading to the formation of amines or other reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiourea, or primary amines under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced tetrazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The presence of the tetrazole ring is particularly significant due to its bioisosteric properties, which can mimic carboxylic acids in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its anti-inflammatory, anticancer, and antiviral properties. The bromophenylmethylsulfanyl group is of interest due to its ability to interact with biological targets through hydrophobic interactions and hydrogen bonding.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-(5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)PYRIDINE involves its interaction with specific molecular targets in biological systems. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzyme active sites or receptor binding pockets. The bromophenylmethylsulfanyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)PYRIDINE
- 3-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)PYRIDINE
- 3-(5-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)PYRIDINE
Uniqueness
The uniqueness of 3-(5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)PYRIDINE lies in the presence of the bromine atom, which can significantly influence the compound’s reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse properties.
Properties
IUPAC Name |
3-[5-[(4-bromophenyl)methylsulfanyl]tetrazol-1-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN5S/c14-11-5-3-10(4-6-11)9-20-13-16-17-18-19(13)12-2-1-7-15-8-12/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIKBKGRBWATEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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